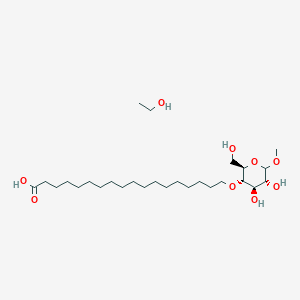
PEG-20 methyl glucose sesquistearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PEG-20 methyl glucose sesquistearate, also known as this compound, is a useful research compound. Its molecular formula is C33H66O12 and its molecular weight is 654.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Composition and Properties
PEG-20 Methyl Glucose Sesquistearate is derived from the ether of mono- and diesters of methyl glucose and stearic acid. It exhibits both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties due to its combination of polyethylene glycol and stearic acid. This dual affinity enables the formation of stable emulsions, which is critical for product consistency and performance .
Key Properties:
- HLB Value: 15, indicating a strong emulsifying ability.
- Irritation Profile: Low ocular irritation potential, making it suitable for sensitive formulations .
- Form: Typically a pale yellow soft solid.
Cosmetic Applications
This compound is widely used in cosmetic formulations due to its emulsifying properties. Its applications include:
- Creams and Lotions: Enhances stability by preventing separation of oil and water phases, improving texture and feel on the skin .
- Makeup Products: Stabilizes pigment suspensions in decorative cosmetics, ensuring consistent color distribution and preventing settling .
- Hair Care Products: Functions as a thickener and emulsifier in shampoos and conditioners, improving application and performance .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an excipient in drug formulations. Its properties allow for:
- Drug Delivery Systems: Enhances the solubility of active ingredients, improving bioavailability when used in topical or oral formulations .
- Stabilization of Formulations: Provides stability to liquid formulations, ensuring uniformity over time .
Safety Assessments
Extensive safety evaluations have been conducted on this compound. Studies indicate:
- Toxicity Levels: An LD50 greater than 5 g/kg in animal studies suggests a low acute toxicity profile .
- Irritation Tests: Minimal ocular irritation was observed in rabbits during testing, confirming its safety for use in eye-area products .
Case Studies
Several case studies highlight the effectiveness of this compound in various formulations:
- Stabilization of Emulsions:
- Enhanced Skin Feel:
- Pharmaceutical Formulation:
Propriétés
Numéro CAS |
72175-39-4 |
|---|---|
Formule moléculaire |
C33H66O12 |
Poids moléculaire |
654.9 g/mol |
Nom IUPAC |
octadecanoic acid;2-[[3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol |
InChI |
InChI=1S/C18H36O2.C15H30O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h2-17H2,1H3,(H,19,20);11-19H,2-10H2,1H3 |
Clé InChI |
GAVHCPRAFWGCAD-UHFFFAOYSA-N |
SMILES |
CCO.COC1C(C(C(C(O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O |
SMILES isomérique |
CCO.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO |
Key on ui other cas no. |
72175-39-4 |
Numéros CAS associés |
68389-70-8 |
Synonymes |
PEG-20 Methyl glucose sesquistearate, Glucamate SSE-20(TM) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















